molecular formula C12H17NO3 B13619749 Methyl (s)-3-amino-3-(3-ethoxyphenyl)propanoate

Methyl (s)-3-amino-3-(3-ethoxyphenyl)propanoate

Cat. No.: B13619749
M. Wt: 223.27 g/mol
InChI Key: ZVVDWXZSXCLAKA-NSHDSACASA-N
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Description

Methyl (S)-3-amino-3-(3-ethoxyphenyl)propanoate is a chiral amino acid ester characterized by a 3-ethoxyphenyl substituent at the β-position of the propanoate backbone.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

methyl (3S)-3-amino-3-(3-ethoxyphenyl)propanoate

InChI

InChI=1S/C12H17NO3/c1-3-16-10-6-4-5-9(7-10)11(13)8-12(14)15-2/h4-7,11H,3,8,13H2,1-2H3/t11-/m0/s1

InChI Key

ZVVDWXZSXCLAKA-NSHDSACASA-N

Isomeric SMILES

CCOC1=CC=CC(=C1)[C@H](CC(=O)OC)N

Canonical SMILES

CCOC1=CC=CC(=C1)C(CC(=O)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (s)-3-amino-3-(3-ethoxyphenyl)propanoate typically involves the esterification of the corresponding carboxylic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and requires heating under reflux conditions to drive the reaction to completion.

Industrial Production Methods: Industrial production of this compound can be achieved through a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position, using reagents like sodium ethoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products:

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (s)-3-amino-3-(3-ethoxyphenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of fragrances, flavoring agents, and as a solvent in various chemical processes.

Mechanism of Action

The mechanism of action of Methyl (s)-3-amino-3-(3-ethoxyphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic pathways and cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of Methyl (S)-3-amino-3-(3-ethoxyphenyl)propanoate, highlighting substituent variations and their implications:

Compound Name Substituent Key Properties/Applications Reference
This compound 3-ethoxyphenyl Enhanced lipophilicity due to ethoxy group; potential αvβ6 integrin antagonist candidate
Ethyl 3-amino-3-phenylpropanoate Phenyl αvβ6 integrin antagonist; lower lipophilicity compared to ethoxy analog
Methyl (3R)-3-amino-3-(3-hydroxyphenyl)propanoate 3-hydroxyphenyl Higher polarity and solubility; reduced metabolic stability vs. ethoxy derivative
Methyl (S)-2-amino-3-(thiophen-2-yl)propanoate Thiophen-2-yl Improved antiviral activity; sulfur atom enhances π-stacking interactions
Ethyl 2-amino-3,3,3-trifluoro-2-methylpropanoate CF₃, methyl Increased metabolic stability; fluorination reduces enzymatic degradation

Key Findings from Comparative Studies

Substituent Effects on Bioactivity: The ethoxy group in this compound confers moderate lipophilicity (clogP ~2.1), balancing membrane permeability and aqueous solubility, making it superior to the hydroxylated analog (clogP ~1.5) for cellular uptake . Phenyl vs. heteroaromatic substituents: Thiophene and furan derivatives (e.g., MPI14b, MPI15b) exhibit stronger antiviral activity due to heteroatom-mediated binding interactions, whereas ethoxyphenyl analogs may favor integrin-targeted pathways .

Synthetic Accessibility: The Rodionov reaction is a common method for synthesizing 3-amino-3-arylpropanoate esters. For example, Ethyl 3-amino-3-(3-pyridyl)propanoate was synthesized via this route, while the ethoxyphenyl variant likely requires tailored aldehydes and optimized esterification conditions . Purification challenges: Bulky substituents (e.g., 3-ethoxyphenyl) necessitate advanced chromatographic techniques, as seen in the isolation of tert-butyl (S)-3-amino-3-(4-(4-methylthiazol-5-yl)phenyl)propanoate (59% yield after reverse-phase chromatography) .

Spectroscopic Differentiation: ¹³C NMR shifts: The ethoxy group in this compound results in distinct carbonyl signals (~172 ppm) compared to trifluoromethyl analogs (e.g., 171.3 ppm for MPI14b) due to electron-donating effects . LCMS profiles: Ethoxyphenyl derivatives exhibit higher molecular ion peaks (e.g., m/z ~250) versus phenyl analogs (m/z ~208), aligning with their increased molecular weight .

Critical Analysis of Substituent Impact

  • Lipophilicity and ADME : The 3-ethoxy group improves blood-brain barrier penetration relative to polar hydroxyl or pyridyl groups, critical for central nervous system-targeted therapies .
  • Metabolic stability: Fluorinated analogs (e.g., ethyl 2-amino-3,3,3-trifluoro-2-methylpropanoate) resist cytochrome P450 oxidation, whereas ethoxyphenyl derivatives may undergo O-dealkylation, necessitating structural optimization .
  • Thermodynamic solubility : Hydroxyphenyl variants show higher aqueous solubility (~15 mg/mL) but lower cell permeability compared to ethoxyphenyl derivatives (~5 mg/mL) .

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